![molecular formula C8H11NO3S B13486020 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and an isopropyl ether moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(propan-2-yloxy)ethane with thioamide under basic conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality product.
化学反应分析
Types of Reactions
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Electrophiles: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted thiazoles.
科学研究应用
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
相似化合物的比较
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Lacks the isopropyl ether moiety but shares the thiazole and carboxylic acid functionalities.
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of the isopropyl ether group.
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains an ethoxy group instead of the isopropyl ether group.
Uniqueness
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropyl ether moiety, which can influence its physicochemical properties, such as solubility and lipophilicity. This structural feature may also affect its biological activity and selectivity compared to other similar compounds.
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
2-(propan-2-yloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)12-3-7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI 键 |
ODOLDRAHEFOCRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC1=NC(=CS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
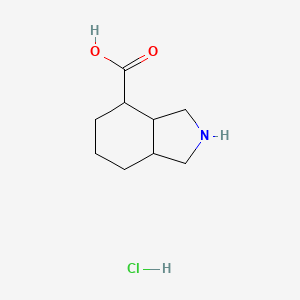
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
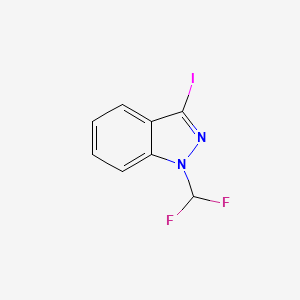
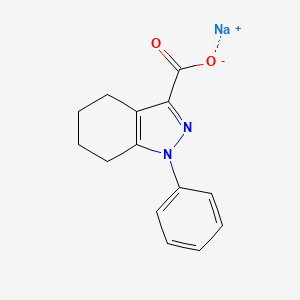
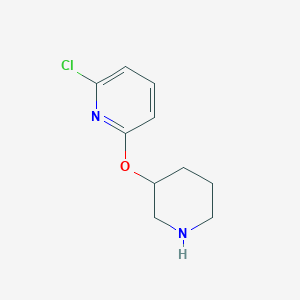
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)

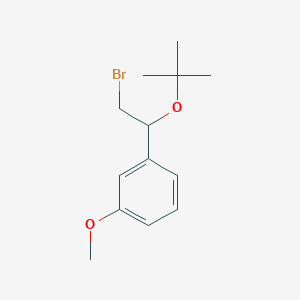

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

